Trelagliptin succinate
Overview
Description
Trelagliptin succinate is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps in regulating blood glucose levels by preventing the inactivation of incretin hormones . This compound is marketed under the trade names Zafatek and Wedica and is known for its once-weekly dosing regimen, which enhances patient compliance .
Scientific Research Applications
Trelagliptin succinate has several scientific research applications:
Safety and Hazards
Future Directions
DPP-4 inhibitors like Trelagliptin succinate are being researched for their potential application in improving COVID-19 patient outcomes . The excitement surrounding DPP-4 inhibitors is justified because in addition to controlling blood glucose level, they are good at managing risk factors associated with diabetes .
Mechanism of Action
Target of Action
Trelagliptin succinate is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones, which play a crucial role in blood glucose regulation .
Mode of Action
This compound controls blood glucose levels by selectively and continually inhibiting DPP-4 . It exhibits approximately 4- and 12-fold more potent inhibition against human DPP-4 than alogliptin and sitagliptin, respectively, and >10,000-fold selectivity over related proteases including DPP-8 and DPP-9 . Kinetic analysis reveals reversible, competitive, and slow-binding inhibition of DPP-4 by trelagliptin .
Biochemical Pathways
This compound acts on the PI-3K/AKT insulin signaling pathway . It increases the expression of AKT, P-AKT, IRS-1, and P-IRS-1 in this pathway . These events promote the trans-membrane function of GLUT4 and concomitant glucose intake in adipocytes .
Pharmacokinetics
It is known that this compound shows sustained efficacy by once-weekly dosing in type 2 diabetes patients . It is primarily metabolized via the cytochrome P450 (CYP) 2D6 enzyme .
Result of Action
The inhibition of DPP-4 by this compound leads to an increase in glucagon-like peptide (GLP-1) and a decrease in the production of free fatty acids and resistin . This results in improved insulin resistance and a significant reduction in glycated hemoglobin in type 2 diabetes patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, when 100 mg of trelagliptin was administered to 12 healthy adults 30 minutes after the start of breakfast, the Cmax increased by 16.8% and AUC∞ decreased by 2.5% compared with those after administration under fasting conditions . This suggests that food intake can influence the bioavailability of this compound.
Biochemical Analysis
Biochemical Properties
Trelagliptin succinate exhibits potent inhibition against human DPP-4, showing approximately 4- and 12-fold more potent inhibition than alogliptin and sitagliptin, respectively . It also shows >10,000-fold selectivity over related proteases including DPP-8 and DPP-9 . The inhibition of DPP-4 by this compound is reversible, competitive, and slow-binding .
Cellular Effects
This compound has been shown to increase glucose uptake in fat cells and insulin-resistant 3T3-L1 adipocytes . It also reduces cholesterol and low-density lipoprotein, and increases the activity of islet cells in individuals with type 2 diabetes .
Molecular Mechanism
This compound inhibits DPP-4 via a non-covalent mechanism . This inhibition results in an increase in the levels of incretin hormones glucagon-like peptide-1 and glucagon-dependent insulinotropic polypeptide, which play an important role in blood glucose regulation .
Temporal Effects in Laboratory Settings
This compound shows sustained efficacy by once-weekly dosing in type 2 diabetes patients . This sustained efficacy is believed to be due to its slow-binding inhibition of DPP-4 .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose regulation. It inhibits DPP-4, an enzyme that inactivates incretin hormones that play a crucial role in blood glucose regulation .
Subcellular Localization
As a DPP-4 inhibitor, it is likely to interact with DPP-4 enzymes located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trelagliptin succinate involves several key steps:
Nucleophilic Substitution Reaction: Trelagliptin intermediate II and trelagliptin intermediate III undergo a nucleophilic substitution reaction in an organic solvent in the presence of phosphate and a phase transfer catalyst.
Salification: The resulting product reacts with succinic acid to form this compound.
Industrial Production Methods: The industrial production of this compound is designed to be simple and safe, requiring no special devices. The process includes:
Initial Raw Materials: Using 6-chloro-3-methyluracil and 2-cyano-5-fluorobenzyl bromide as starting materials.
Substitution Reactions: Conducting two substitution reactions followed by refining and salifying reactions.
Recrystallization: Recrystallizing the product using ethanol-water mixtures to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Trelagliptin succinate primarily undergoes substitution reactions during its synthesis . It does not typically undergo oxidation or reduction reactions in its standard applications.
Common Reagents and Conditions:
Reagents: Phosphate, phase transfer catalyst, succinic acid.
Conditions: Organic solvents, controlled temperatures (e.g., 40°C), and specific reaction times (e.g., 8 hours).
Major Products: The major product formed from these reactions is this compound itself, with high purity levels achieved through careful recrystallization .
Comparison with Similar Compounds
Alogliptin: Another DPP-4 inhibitor, but it requires daily dosing.
Sitagliptin: Similar to alogliptin, it also requires daily dosing and has a different chemical structure.
Uniqueness: Trelagliptin succinate stands out due to its once-weekly dosing regimen, which significantly improves patient compliance compared to other DPP-4 inhibitors that require daily dosing . Additionally, it has shown more potent inhibition of DPP-4 compared to alogliptin and sitagliptin .
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNTTUPLQTBJI-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145602 | |
Record name | Trelagliptin succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029877-94-8 | |
Record name | Trelagliptin succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trelagliptin succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRELAGLIPTIN SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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